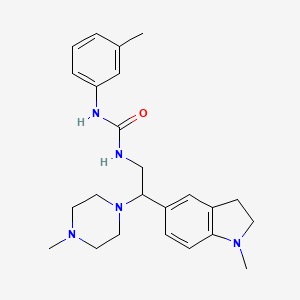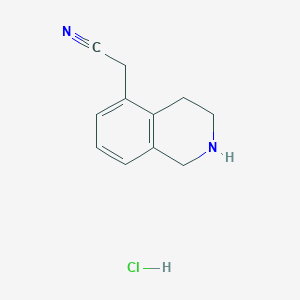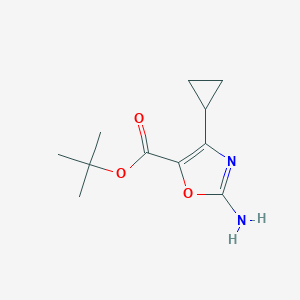![molecular formula C19H25N5O B2630163 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 380333-81-3](/img/structure/B2630163.png)
1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Antitumor/Anticancer Activity
Research has focused on the synthesis of derivatives related to the parent compound and their evaluation for antitumor and anticancer activities. For instance, Venkateshwarlu et al. (2014) synthesized a series of O-Mannich bases of dihydropyrimidinones, which were evaluated for their in vitro cytotoxic and antitumor activities. One compound from this series showed significant effectiveness, highlighting the potential of such compounds in anticancer research (Venkateshwarlu et al., 2014).
Hydrogen-Bonded Complexes and Self-Assembly
Complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures has been studied, showing how these compounds can equilibrate with sheetlike structures through hydrogen bonding. This process mimics biological mechanisms and has implications for the design of self-assembling materials (Corbin et al., 2001).
Herbicide Degradation
The degradation pathways of sulfonylurea herbicides, which share a structural motif with the target compound, have been examined. These studies are crucial for understanding the environmental impact and breakdown of such chemicals (Saha & Kulshrestha, 2002).
Crystal Structure Analysis
Crystallographic studies on sulfonylurea herbicides and related compounds provide insight into their molecular configurations and potential interactions with biological targets. This information is vital for the rational design of new compounds with enhanced activity and selectivity (Jeon et al., 2015).
Synthesis of Cytotoxic Heterocyclic Compounds
Mansour et al. (2020) explored the synthesis of new cytotoxic heterocyclic compounds involving the reaction of a propenone derivative with different nitrogen nucleophiles. Some of these compounds exhibited promising growth inhibitory effects against cancer cell lines, demonstrating the therapeutic potential of such chemical frameworks (Mansour et al., 2020).
Biological Screening for Antimicrobial Activity
Additionally, novel pyrimidine derivatives have been synthesized and screened for a range of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These studies provide a foundation for developing new therapeutic agents based on the chemical scaffold of the target compound (Bhat et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12(2)15-8-7-9-16(11-15)19(5,6)22-18(25)24-23-17-20-13(3)10-14(4)21-17/h7-11H,1H2,2-6H3,(H,20,21,23)(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFMHBOXXAMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)

